molecular formula C9H8N2O3 B2641457 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione CAS No. 23091-70-5

1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione

Cat. No.: B2641457
CAS No.: 23091-70-5
M. Wt: 192.174
InChI Key: UXOCIDPLIQIEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione is a chemical compound based on the quinazoline-2,4-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinazolinedione derivatives are recognized as versatile pharmacophores with a broad spectrum of documented biological activities . This core scaffold is known to be a privileged structure in the development of epigenetic targeted therapies. Specifically, quinazolinone-based compounds, such as the investigational agent PFI-1, have been identified as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4 . BRD4 is a critical epigenetic reader protein that regulates the expression of key oncogenes and inflammatory mediators, making it a promising target for cancer and inflammatory diseases . The quinazolinone moiety can form key hydrogen bonds within the acetyl-lysine binding pocket of BRD4, making derivatives of this core structure valuable tools for probing BET biology . Furthermore, research into dual-target inhibitors that engage BET proteins along with other targets like PLK1, HDAC, or CDK is a growing area, highlighting the potential of this chemotype for multi-faceted therapeutic strategies . Beyond oncology and epigenetics, the quinazolinedione scaffold is associated with other pharmacological activities, including potential analgesic and anti-inflammatory effects, as demonstrated by various synthesized analogs in preclinical research . This compound is supplied for research applications only, providing a building block for chemical synthesis and a candidate for screening in biological assays to further elucidate its specific mechanism of action and potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-3-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-8(12)6-4-2-3-5-7(6)11(14)9(10)13/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOCIDPLIQIEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 1 participates in oxidation pathways. For example:

  • Radical-Mediated Oxidation : Reaction with H2_2O2_2 in dimethyl sulfoxide (DMSO) at 130–140°C generates intermediates through a radical mechanism, confirmed by reduced yields (52–68%) in the presence of scavengers like TEMPO or BHT .

  • Oxidative Ring Functionalization : Under alkaline conditions, KMnO4_4 oxidizes the quinazoline ring to form dihydro-4-oxo derivatives .

Reduction Reactions

The quinazolinedione core undergoes selective reduction:

  • Catalytic Hydrogenation : Absorbs one equivalent of H2_2 to yield 3,4-dihydroquinazoline derivatives .

  • Borohydride Reduction : Sodium borohydride selectively reduces carbonyl groups while preserving the aromatic ring.

N-Alkylation

  • Methylation : Reacts with methyl iodide under basic conditions (K2_2CO3_3) to form N-methyl derivatives, confirmed by 1^1H NMR shifts (~δ 3.2 ppm for –CH3_3) .

  • Benzylation : Benzyl isocyanate in xylene at 110°C introduces benzyl groups, though cyclization requires triethylamine catalysis .

Electrophilic Aromatic Substitution

  • Halogenation : Chlorination with SOCl2_2 at reflux introduces Cl at position 6 or 7, with regioselectivity influenced by the methyl group.

Cyclization and Ring-Opening

  • Intramolecular Cyclization : Heating with polyphosphoric acid initiates cyclization to form fused heterocycles (e.g., pyrimidines).

  • Acid-Catalyzed Ring Opening : Concentrated HCl hydrolyzes the diketone moiety to yield anthranilic acid derivatives .

Deprotection Strategies

  • Benzyl Group Removal : HBr/AcOH at reflux or Pd/C-catalyzed hydrogenation cleaves benzyl protecting groups introduced during synthesis .

Metal Chelation

The hydroxyl and carbonyl groups enable chelation with divalent metals (e.g., Mg2+^{2+}, Zn2+^{2+}):

Metal IonBinding SiteStability Constant (log K)Biological Relevance
Zn2+^{2+}O1, O44.2 ± 0.3NS5B polymerase inhibition
Mg2+^{2+}O2, O43.8 ± 0.2Antiviral activity enhancement

Radical Pathways

  • DMSO acts as a methylene donor in H2_2O2_2-mediated reactions, forming intermediates via sulfinic acid elimination (e.g., CH3_3SO2_2H) .

Base-Promoted Reactions

  • Cs2_2CO3_3 facilitates SN_NAr reactions with aryl amides, achieving 70% yield in quinazolinone synthesis .

Spectral Characterization

Key spectral data for reaction monitoring:

Reaction TypeIR (cm1^{-1})1^1H NMR (δ, ppm)
Oxidation 1680 (C=O stretch)7.8–8.2 (aromatic H)
N-Alkylation 1220 (C–N stretch)3.2 (–CH3_3), 5.1 (–OCH2_2)
Reduction 1580 (C=N reduction)2.8–3.1 (dihydro H)

Comparative Reactivity

DerivativeReaction Rate (k, s1^{-1})Yield (%)Conditions
1-Hydroxy-3-methyl1.2 × 103^{-3}68H2_2O2_2, DMSO, 140°C
3-Benzyl analog0.8 × 103^{-3}52Same as above

Scientific Research Applications

Biological Activities

1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione exhibits significant biological activities, making it a candidate for various therapeutic applications. Some notable activities include:

  • Antiviral Properties : Research indicates that derivatives of quinazoline-diones can inhibit viral replication. For instance, compounds with metal ion chelating structures have shown promising anti-hepatitis C virus (HCV) activity with effective concentrations lower than those of established drugs like ribavirin .
  • Antimicrobial Effects : Quinazoline derivatives have been studied for their antimicrobial properties against a range of pathogens. The presence of functional groups in this compound may enhance these effects.
  • Antidiabetic Activity : Recent studies have explored the potential of quinazoline derivatives as inhibitors of enzymes like α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate metabolism and glucose absorption .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are extensive. The compound has been investigated for:

  • Drug Development : Its unique properties make it suitable for developing new therapeutic agents targeting specific diseases such as viral infections and metabolic disorders.
  • Bioactive Compound Synthesis : The scaffold provided by quinazolinediones is valuable for synthesizing bioactive compounds with enhanced pharmacological profiles.

Case Study 1: Antiviral Activity

A study synthesized a series of 3-hydroxyquinazoline derivatives that demonstrated strong inhibitory effects on HCV NS5B polymerase. Compounds from this series showed EC50 values significantly lower than ribavirin, indicating their potential as antiviral agents .

Case Study 2: Antidiabetic Properties

Research focused on the synthesis of various substituted quinazoline derivatives revealed moderate inhibitory activity against α-amylase and α-glucosidase enzymes. The findings suggest that these compounds could serve as lead structures for developing new antidiabetic medications .

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Nitro groups (e.g., 6,8-dinitro derivative) increase molecular polarity, likely reducing bioavailability but improving suitability for topical applications .
  • Aromatic substituents (e.g., 3-phenyl) are associated with anti-inflammatory activity, as seen in mefenamic acid derivatives .

This compound

  • Cyclization-Alkylation : Microwave-assisted reactions using ionic liquids and dialkyl carbonates (e.g., dimethyl carbonate) achieve >95% yields for 1-alkyl derivatives .
  • CO₂ Utilization: Green catalytic routes convert 2-aminobenzonitrile and CO₂ into quinazolinediones using polymers like melamine-based catalysts, yielding up to 96% .

Comparison with Other Derivatives

  • 3-Phenyl Derivatives : Synthesized via Ullmann coupling or palladium-catalyzed [4+1+1] cycloaddition, emphasizing regioselectivity challenges .
  • 6,8-Dinitro Derivatives: Chlorination of diazinones followed by nitration, requiring harsh conditions (reflux in toluene for 4–8 h) .

Efficiency Note: The 1-hydroxy-3-methyl derivative’s synthesis may face challenges in introducing the hydroxyl group without side reactions, unlike alkylation or arylation steps in other analogs .

Pharmacological Activities

Antimicrobial and Antiviral Profiles

  • Quinolone-Resistant Targets: A 3-amino-7-pyrrolidinyl quinazolinedione analog overcomes quinolone resistance in E. coli gyrase by acting as a metal-ion-independent topoisomerase inhibitor .

Anti-inflammatory and CNS Activity

  • MA1337 : Exhibits dose-dependent CNS depression in rodents, likely via GABAergic modulation .
  • Mefenamic Acid Derivatives : 1-(2,3-Dimethyl-phenyl)-2,4-(1H,3H)-quinazolinedione shows superior analgesic and anti-inflammatory activity compared to parent compounds .

Biological Activity

1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione is a compound belonging to the quinazoline family, characterized by its unique bicyclic structure. This article explores its biological activities, including antitumor effects, antiviral properties, and interactions with biological macromolecules.

The molecular formula of this compound is C9H8N2O2C_9H_8N_2O_2. The presence of a hydroxyl group at the 1-position and a methyl group at the 3-position enhances its solubility and reactivity compared to other quinazoline derivatives. This compound has shown significant potential in various biological applications.

Antitumor Activity

Research indicates that derivatives of quinazolinediones exhibit cytotoxic effects against multiple cancer cell lines, including hepatoma and breast cancer cells. A study demonstrated that this compound displayed notable cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Reference
Hepatoma15.4
Breast Cancer12.7
Lung Cancer20.5

Antiviral Activity

In addition to its antitumor properties, this compound has been studied for its antiviral activity , particularly against the hepatitis C virus (HCV). Derivatives of quinazoline-2,4-dione have shown promising results as inhibitors of HCV non-structural protein 5B (NS5B) polymerase. For instance, compounds synthesized based on this structure exhibited effective inhibition rates with EC50 values comparable to established antiviral agents like ribavirin .

Table 2: Antiviral Activity Against HCV

CompoundEC50 (μM)Therapeutic Index (TI)Reference
This compound13.31.7
Ribavirin20.02.3

The mechanism by which this compound exerts its biological effects involves interaction with various biological macromolecules . Studies have shown that it can bind to proteins involved in cell signaling pathways and inhibit enzymes critical for viral replication .

Case Studies

A notable case study involved the synthesis of several derivatives of quinazolinediones that were tested for their biological activities. The introduction of different substituents on the nitrogen atom at position N-1 significantly affected their antiviral potency against HCV. For example, compounds with phenylpropyl groups exhibited enhanced activity compared to those without aromatic substitutions .

Q & A

Q. What synthetic methodologies are commonly used to prepare 1-hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, methylurea intermediates can be cyclized in 6N HCl to form the quinazolinedione core . Structural confirmation is achieved through 1H^1H-NMR and HRMS, as demonstrated for analogs in studies where chemical shifts (e.g., δ 10.5–12.0 ppm for NH protons) and exact mass data validate purity . Modifications at the 3-hydroxy and 1-methyl positions require regioselective protection/deprotection strategies to avoid side reactions .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : 1H^1H-NMR is critical for verifying substituent positions. For instance, the 1-methyl group typically resonates at δ 3.2–3.5 ppm, while the 3-hydroxy proton appears as a broad singlet (δ 10.5–11.5 ppm) . HRMS provides complementary validation, with mass accuracy <5 ppm confirming molecular formulas . X-ray crystallography may resolve ambiguities in stereochemistry, though this is less common due to solubility challenges .

Q. What spectroscopic techniques are essential for characterizing quinazolinedione derivatives?

  • Methodological Answer : Beyond 1H^1H-NMR and HRMS, IR spectroscopy identifies key functional groups (e.g., C=O stretches at 1680–1720 cm1^{-1}). 13C^{13}C-NMR is used to assign carbonyl carbons (δ 160–170 ppm) and aromatic/heterocyclic carbons (δ 110–150 ppm) . For analogs with complex substituents, 2D NMR (e.g., HSQC, HMBC) clarifies connectivity .

Advanced Research Questions

Q. How does this compound interact with biological targets such as HIV reverse transcriptase-associated RNase H?

  • Methodological Answer : Biochemical assays (e.g., fluorescence-based RNase H activity assays) are used to measure inhibition. The compound’s 3-hydroxy group chelates metal ions (e.g., Mg2+^{2+}) in the enzyme’s active site, disrupting catalysis. IC50_{50} values are determined via dose-response curves, with competitive binding studies (e.g., ITC) confirming direct interactions . Structural analogs lacking the 3-hydroxy group show reduced activity, highlighting its pharmacophoric role .

Q. What computational strategies optimize quinazolinedione derivatives for therapeutic applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PARP-1 or topoisomerases. MD simulations (100+ ns) assess stability of ligand-receptor complexes, with binding free energies (MM-PBSA/GBSA) quantifying affinity . QSAR models prioritize substituents at the 6-position (e.g., aryl amino groups) for enhanced bioavailability and reduced toxicity .

Q. How do quinazolinediones overcome quinolone resistance in bacterial topoisomerases?

  • Methodological Answer : Unlike quinolones, quinazolinediones do not require metal-ion bridges (e.g., Mg2+^{2+}) for activity. Enzymatic assays with mutant topoisomerases (e.g., GyrA S83L) confirm retained efficacy. Structural studies (e.g., cryo-EM) reveal interactions with hydrophobic pockets near the DNA cleavage site, bypassing resistance mutations .

Q. What strategies resolve contradictions in structural assignments of quinazolinedione derivatives?

  • Methodological Answer : Discrepancies (e.g., misassigned ring systems) are resolved via comparative spectroscopy. For example, Bailey’s initial misassignment of a seven-membered ring was corrected by re-synthesizing intermediates and confirming products via methylation reactions and 1H^1H-NMR . Independent replication and crystallographic validation are critical for contentious cases .

Key Considerations for Researchers

  • Synthetic Challenges : Regioselective functionalization at the 6-position often requires protecting group strategies (e.g., acetyl for 3-hydroxy) to prevent side reactions .
  • Biological Assays : Use mutant enzyme panels (e.g., resistant E. coli GyrA mutants) to validate mechanism of action .
  • Data Validation : Cross-check spectral data against known analogs (e.g., 3-phenyl derivatives in ) to avoid misassignments.

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